molecular formula C12H9F2NO2S B5843882 N-(2,6-difluorophenyl)benzenesulfonamide

N-(2,6-difluorophenyl)benzenesulfonamide

Cat. No.: B5843882
M. Wt: 269.27 g/mol
InChI Key: QVRVCGMOKLPWGB-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The molecular formula of this compound is C12H9F2NO2S, and it has a molecular weight of 269.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,6-difluorophenyl)benzenesulfonamide can be synthesized by reacting 2,6-difluorobenzenesulfonyl chloride with ammonium hydroxide. The reaction typically involves the use of 29% ammonium hydroxide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process involving 2,6-difluorobenzenesulfonyl chloride and ammonium hydroxide can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonamides.

Scientific Research Applications

N-(2,6-difluorophenyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

N-(2,6-difluorophenyl)benzenesulfonamide exerts its effects primarily by inhibiting the enzyme carbonic anhydrase. This inhibition disrupts the enzyme’s ability to catalyze the reversible hydration of carbon dioxide, affecting various physiological processes . The molecular targets and pathways involved include the active site of carbonic anhydrase, where the compound binds and inhibits the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluorobenzenesulfonamide
  • Benzenesulfonamide
  • Fluorobenzenesulfonamide

Uniqueness

N-(2,6-difluorophenyl)benzenesulfonamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This fluorination can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2,6-difluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2S/c13-10-7-4-8-11(14)12(10)15-18(16,17)9-5-2-1-3-6-9/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRVCGMOKLPWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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